LogP 7.09 Delivers a ~6.6-Unit Lipophilicity Window Over Pure PEG Linkers While Remaining Within Drug-Like Range
The calculated LogP of Azide-PEG6-amido-C16-Boc is 7.09 , compared to Azido-PEG6-amine (a pure PEG6 linker bearing an azide and amine terminus) with a LogP of 0.51 . This represents a logP difference of approximately 6.6 units, indicating that the C16 alkyl chain dramatically increases lipophilicity. Against the pure alkyl linker Boc-C16-COOH (LogP 6.65) [1], the target compound exhibits a moderated LogP only ~0.44 units higher, attributable to the balancing effect of the PEG6 spacer and amide group, which partially offsets the hydrophobicity of the C16 chain. Against Alkynyl Palmitic Acid (LogP 5.80) [2], the target shows a ~1.3-unit higher LogP, reflecting the additional PEG6 and Boc-carboxylate contributions. This intermediate lipophilicity profile is strategically positioned to enhance passive membrane permeability relative to pure PEG linkers while avoiding the extreme hydrophobicity and potential solubility failure of pure alkyl linkers [3].
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 7.09 (Azide-PEG6-amido-C16-Boc) |
| Comparator Or Baseline | Azido-PEG6-amine LogP = 0.51; Boc-C16-COOH LogP = 6.65; Alkynyl Palmitic Acid LogP = 5.80 |
| Quantified Difference | ~6.6 units higher than pure PEG6 linker; ~0.44 units higher than pure C16-alkyl linker; ~1.3 units higher than Alkynyl Palmitic Acid |
| Conditions | Calculated LogP values from vendor datasheets (Leyan, Chemsrc, CSDN) |
Why This Matters
A LogP in the ~7 range is associated with enhanced passive membrane permeability for bRo5 molecules, while retaining sufficient aqueous solubility for formulation—a balance that pure PEG (LogP <1) or pure alkyl (LogP ~6.7 with minimal polar surface area) linkers cannot individually achieve.
- [1] CSDN Blog. Boc-C16-COOH product information. LogP 6.65430. 2023. Available at: https://blog.csdn.net/weixin_56446298/article/details/134644454. View Source
- [2] Chemsrc. Alkynyl Palmitic Acid (CAS 99208-90-9). LogP 5.80, PSA 37.30. Available at: https://m.chemsrc.com/mip/cas/99208-90-9_906564.html. View Source
- [3] PMC. Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Med Chem Lett. 2025;16(4):681–687. doi:10.1021/acsmedchemlett.5c00068. View Source
